molecular formula C13H9ClN2OS B13555423 4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline

4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline

Cat. No.: B13555423
M. Wt: 276.74 g/mol
InChI Key: XSEANNDNXRGZCS-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-4-yloxy)-3-chloroaniline is an organic compound that features a benzothiazole ring fused with a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-4-yloxy)-3-chloroaniline typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Chlorination: The aniline derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated aniline is then coupled with the benzothiazole derivative using a base such as sodium hydride in a suitable solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 4-(1,2-benzothiazol-4-yloxy)-3-chloroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(1,2-Benzothiazol-4-yloxy)-3-chloroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-4-yloxy)-3-chloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-Benzothiazol-4-yloxy)-3-chlorophenylamine
  • 1-(1,2-Benzothiazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

Uniqueness

4-(1,2-Benzothiazol-4-yloxy)-3-chloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74 g/mol

IUPAC Name

4-(1,2-benzothiazol-4-yloxy)-3-chloroaniline

InChI

InChI=1S/C13H9ClN2OS/c14-10-6-8(15)4-5-12(10)17-11-2-1-3-13-9(11)7-16-18-13/h1-7H,15H2

InChI Key

XSEANNDNXRGZCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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